molecular formula C51H40Br4Cl2N6Na2O5S2 B7798737 Azure II eosinate

Azure II eosinate

Cat. No.: B7798737
M. Wt: 1317.5 g/mol
InChI Key: MKNRYAWOIOXPEL-UHFFFAOYSA-K
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Description

Disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride is a complex organic compound that belongs to the phenothiazinium class of dyes. These compounds are known for their vibrant colors and are often used in various scientific and industrial applications, including as histological dyes and in photoacoustic imaging .

Preparation Methods

The synthesis of disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride involves multiple steps. The synthetic route typically starts with the preparation of phenothiazine derivatives, which are then subjected to various chemical reactions to introduce the desired functional groups. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride has a wide range of scientific research applications In chemistry, it is used as a dye for staining and visualization purposes In biology, it is employed in histological staining to highlight specific structures within cells and tissuesIn industry, it is used in the production of various dyes and pigments .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it binds to certain proteins and nucleic acids, altering their structure and function. This binding can lead to changes in cellular processes, such as gene expression and signal transduction. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compared to other phenothiazinium compounds, disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2’,4’,5’,7’-tetrabromo-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate;dichloride exhibits unique properties that make it particularly useful in certain applications. Similar compounds include azure A, methylene blue, and toluidine blue, each with its own set of characteristics and uses. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct optical and chemical properties .

Properties

IUPAC Name

disodium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.C16H18N3S.C15H15N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;;;;/h1-6,25-26H;5-10H,1-4H3;4-9H,1-3H3;2*1H;;/q;+1;;;;2*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNRYAWOIOXPEL-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H40Br4Cl2N6Na2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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